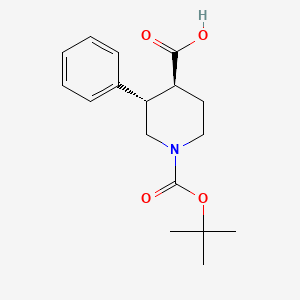

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid

Description

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS: 197900-77-9) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 3-position. The Boc group enhances solubility and stability during synthetic processes, making this compound a critical intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles . Its stereochemistry (3S,4S) influences its reactivity and biological interactions, distinguishing it from diastereomers and positional isomers.

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 |

InChI Key |

KHCTXOGRWQLHBK-UONOGXRCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- L-aspartic acid or its derivatives serve as the chiral backbone source.

- Benzylamine or phenyl-containing reagents for phenyl group introduction.

- Di-tert-butyl dicarbonate (Boc2O) for amino group protection.

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amino Group Protection | Di-tert-butyl dicarbonate (Boc2O), base (e.g., K2CO3), solvent (acetonitrile) | Protects the amino group to prevent side reactions during subsequent steps |

| 2 | Piperidine Ring Formation | Cyclization via intramolecular nucleophilic substitution or reductive amination | Ensures formation of the six-membered piperidine ring with stereochemical integrity |

| 3 | Phenyl Group Introduction | Suzuki-Miyaura coupling or Friedel-Crafts alkylation using phenylboronic acid or phenyl halides, Pd catalyst | Introduces the phenyl substituent at the 3-position with stereochemical control |

| 4 | Carboxylic Acid Functionalization | Hydrolysis of ester intermediates using acidic conditions (e.g., HCl in dioxane) | Converts ester to carboxylic acid at the 4-position |

| 5 | Deprotection (if necessary) | Acidic conditions (e.g., TFA in dichloromethane) to remove Boc group if required | Final step to yield the free amine or maintain Boc protection depending on application |

Detailed Reaction Conditions and Optimization

Boc Protection: Typically performed at room temperature in acetonitrile with potassium carbonate as a base to neutralize generated acid. Reaction times range from 2 to 6 hours, monitored by TLC or HPLC to ensure complete protection.

Ring Closure: Cyclization is often achieved under reflux conditions in polar aprotic solvents. The stereochemistry is preserved by starting from chiral precursors and controlling reaction temperature and time.

Phenylation: The phenyl group is introduced via palladium-catalyzed cross-coupling reactions. Catalysts such as Pd(OAc)2 with bulky phosphine ligands (e.g., XPhos) are used under inert atmosphere (argon or nitrogen) at 40–100°C. The use of chiral ligands or auxiliaries helps maintain stereochemical purity.

Hydrolysis: Ester hydrolysis to carboxylic acid is conducted under mild acidic conditions to avoid racemization. Typical conditions include 1M HCl in dioxane at room temperature for several hours.

Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is employed to isolate the product with high purity (>98% enantiomeric excess).

Industrial Scale Considerations

- Continuous flow reactors are utilized to improve reaction control, heat transfer, and scalability.

- Automated synthesis platforms enable reproducibility and high throughput.

- High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity.

- Use of molecular sieves and anhydrous solvents minimizes side reactions and improves yield.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base | Room temp, acetonitrile | Formation of Boc-protected amine |

| Cyclization | Intramolecular nucleophilic substitution | Reflux, polar aprotic solvent | Piperidine ring formation with stereocontrol |

| Phenyl Introduction | Pd-catalyzed Suzuki coupling | 40–100°C, inert atmosphere | Stereoselective phenyl substitution |

| Hydrolysis | HCl in dioxane | Room temp | Conversion of ester to carboxylic acid |

| Deprotection | TFA in DCM | Room temp | Removal of Boc protecting group |

The stereochemical integrity is maintained throughout by starting from chiral precursors and employing mild reaction conditions to prevent racemization.

Yield and Purity Data

| Step | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Boc Protection | 90–95 | >99 | High efficiency with minimal side products |

| Cyclization | 80–90 | >98 | Stereochemistry preserved |

| Phenylation | 75–85 | >98 | Requires careful catalyst and ligand choice |

| Hydrolysis | 85–90 | >99 | Mild conditions prevent racemization |

| Overall Yield | 50–65 | >98 | Multi-step process with purification |

Analytical Characterization

- NMR Spectroscopy (1H, 13C): Confirms structure and stereochemistry; NOESY and DEPT-135 experiments distinguish axial/equatorial protons.

- Mass Spectrometry (HRMS): Confirms molecular weight (305.37 g/mol) and purity.

- Chiral HPLC: Ensures enantiomeric excess >98%.

- Infrared Spectroscopy (IR): Confirms presence of Boc group (carbonyl stretch ~1700 cm⁻¹) and carboxylic acid functionalities.

The preparation of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a well-established multi-step synthetic process involving:

- Protection of the amino group with Boc to prevent side reactions.

- Formation of the piperidine ring with stereochemical control.

- Introduction of the phenyl substituent via palladium-catalyzed coupling.

- Conversion of ester intermediates to carboxylic acid under mild acidic conditions.

- Purification and characterization to ensure high yield, purity, and stereochemical integrity.

This compound’s synthesis is optimized for both laboratory-scale and industrial production, employing modern catalytic systems, continuous flow technology, and advanced purification techniques to meet research and pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc protecting group and the phenyl group can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

- Safety Profile: Classified as acutely toxic (H302), skin irritant (H315), and respiratory irritant (H335), necessitating stringent handling protocols . Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄), identical to the (3S,4S) isomer but with distinct stereochemical hazards .

- (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 197900-77-9): Applications: Used in synthesizing chiral nitrogen heterocycles for drug discovery . Safety Data: Limited hazard information available compared to its (3S,4R) counterpart, highlighting stereochemistry-dependent toxicity .

Fluorinated Derivatives

Fluorination at the 3-position introduces metabolic stability and electronic effects:

- HE-0874 (CAS: 2306253-46-1): (3S,4S)-1-tert-Butoxycarbonyl-3-fluoro-piperidine-4-carboxylic acid.

- QM-9133 (CAS: 1903422-62-7): (3,4)-Trans-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.

Heterocyclic Variants

- 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid (CAS: 38275-61-5): Molecular Formula: C₇H₄F₃NO₂; Molecular Weight: 191.11 g/mol. Physicochemical Properties: Higher acidity due to the electron-withdrawing trifluoromethyl group; melting point 147°C . Applications: Used in agrochemicals and as a ligand in catalysis .

Data Table: Key Compounds and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (3S,4S)-1-(tert-Boc)-3-phenylpiperidine-4-COOH | 197900-77-9 | C₁₇H₂₃NO₄ | 305.37 | Chiral piperidine, Boc-protected |

| (3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-COOH | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Acute toxicity (H302), skin irritant |

| HE-0874 (3S,4S-fluoro derivative) | 2306253-46-1 | C₁₆H₂₁FNO₄ | 322.35 | Enhanced metabolic stability |

| 4-(Trifluoromethyl)-3-pyridinecarboxylic acid | 38275-61-5 | C₇H₄F₃NO₂ | 191.11 | Trifluoromethyl group, high acidity |

Biological Activity

(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS No. 197900-77-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- Structural Characteristics : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of amines and subsequent carboxylation reactions. Various methodologies have been reported for the preparation of this compound, focusing on optimizing yield and purity.

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain piperidine derivatives demonstrate cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3c | HL-60 | 42.1 |

| 3e | HL-60 | 19.0 |

| 3f | HL-60 | 28.0 |

In a study evaluating antiproliferative activities against human cancer cell lines (NCI H292, HL-60, HT29), some derivatives exhibited moderate activity with IC50 values indicating potential for further development as anticancer agents .

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Study on Antiproliferative Effects

A notable study synthesized several piperidine derivatives and tested their cytotoxicity using the MTT assay against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the piperidine ring had enhanced activity against HL-60 leukemia cells, suggesting that structural modifications can significantly impact biological efficacy .

Antimicrobial Evaluation

Another research effort focused on the antimicrobial activity of related piperidine compounds against clinical isolates of bacteria. The findings revealed that certain derivatives not only inhibited bacterial growth but also displayed low toxicity to human cells, highlighting their potential as therapeutic agents .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its stereochemical integrity be maintained?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with Boc (tert-butoxycarbonyl) protection of the piperidine core. Key steps include:

- Step 1 : Protection of the piperidine nitrogen using Boc anhydride under basic conditions (e.g., K₂CO₃ in acetonitrile) to prevent unwanted side reactions .

- Step 2 : Introduction of the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, ensuring stereochemical control through chiral auxiliaries or asymmetric catalysis .

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using HCl in dioxane) .

To preserve stereochemistry, use chiral HPLC or polarimetry to monitor enantiomeric excess. Catalytic systems like palladium with XPhos ligands under inert atmospheres (40–100°C) enhance stereoselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry; DEPT-135 or NOESY distinguishes axial/equatorial protons and verifies (3S,4S) configuration .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₂₃NO₄; calc. 305.37 g/mol) and detects impurities .

- HPLC : Chiral columns (e.g., Chiralpak IA/IB) assess enantiopurity (>98% required for pharmacological studies) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators (N95) if handling powders due to H335 (respiratory irritation risk) .

- Ventilation : Conduct reactions in fume hoods to avoid aerosolized particles.

- Decontamination : Clean spills with ethanol/water (70:30) and dispose via licensed waste services .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can reaction yields be optimized during Boc protection and coupling steps?

Methodological Answer:

- Catalyst Optimization : Use Pd(OAc)₂ with tert-butyl XPhos for coupling reactions; yields improve under anhydrous conditions (40–100°C, argon atmosphere) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance Boc activation. Add molecular sieves to scavenge water .

- Workup Strategies : Quench reactions with aqueous NH₄Cl to minimize side products. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How to design derivatives for targeting biological receptors (e.g., enzymes)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the phenyl group with fluorophenyl or chlorophenyl moieties to modulate lipophilicity (logP) and target affinity .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., proteases or kinases). Prioritize derivatives with ΔG < -8 kcal/mol .

- In Vitro Screening : Test inhibitory activity against target enzymes (IC₅₀ assays) and cytotoxicity (MTT assays) .

Advanced: How to address missing toxicological or stability data in literature?

Methodological Answer:

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS .

- Toxicity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.